1H-pyrrolo[2,3-c]pyridin-7-amine, also known as 5-aza-7-azaindole, is a bicyclic heterocyclic compound composed of fused pyrrole and pyridine rings with an amino group at the 7-position. [] It belongs to the azaindole family, which are bioisosteres of indoles and purines. [, ] Due to its structural similarity to these biologically relevant molecules, 1H-pyrrolo[2,3-c]pyridin-7-amine has garnered significant interest in scientific research, particularly in the field of medicinal chemistry. Its derivatives exhibit a wide range of biological activities and are being investigated for their potential applications as therapeutic agents. [, , , , , , , , , , , ]
The mechanism of action of 1H-pyrrolo[2,3-c]pyridin-7-amines varies depending on the target and the specific derivative. For instance, certain derivatives have been identified as potent inhibitors of the gastric acid pump, which is crucial for controlling gastric acid secretion1. Another study discovered that 1H-pyrrolo[2,3-c]pyridine-7-carboxamides act as allosteric antagonists of the mGluR5 receptor, a target implicated in various neurological disorders2. Additionally, molecular modeling and synthesis of these derivatives have led to the development of P-CABs, which are designed to competitively inhibit potassium ions and thus reduce gastric acid production3. These diverse mechanisms highlight the versatility of 1H-pyrrolo[2,3-c]pyridin-7-amines in modulating biological pathways.
The novel 1H-pyrrolo[3,2-b]pyridines synthesized through copper iodide catalyzed cyclization have shown to be effective in inhibiting gastric acid secretion. The structure-activity relationship studies have revealed the importance of substitution patterns on the heterocycle for anti-secretory activity1.
1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a new series of allosteric mGluR5 antagonists. These compounds have been optimized for better aqueous solubility while maintaining high in vitro potency, suggesting their potential application in treating neurological disorders2.
The design and synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as P-CABs have been guided by molecular modeling. These compounds have shown excellent inhibitory activity both in vitro and in vivo, indicating their promise as lead compounds for the development of new gastric acid secretion inhibitors3.
Derivatives of 1H-pyrrolo[2,3-c]pyridin-7-amines have been evaluated for their antiplasmodial activity against Plasmodium falciparum strains. The most active derivatives displayed potent inhibitory effects, suggesting a potential role in antimalarial therapy4.
A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have been synthesized and shown to possess moderate to potent activities against HIV-1 replication. This indicates the potential of these compounds in the development of anti-HIV-1 drugs6.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7